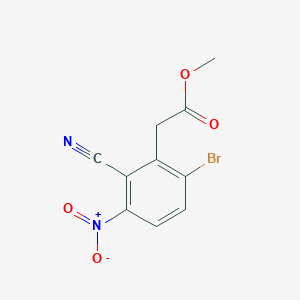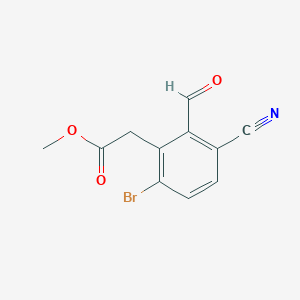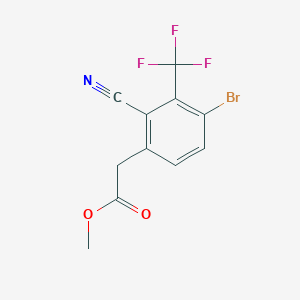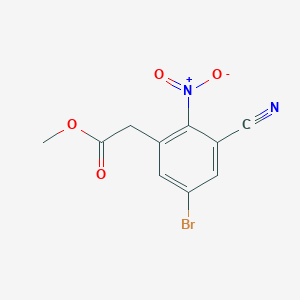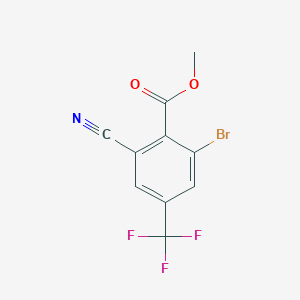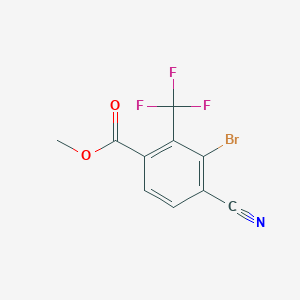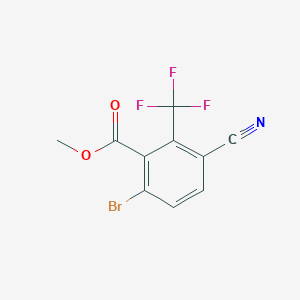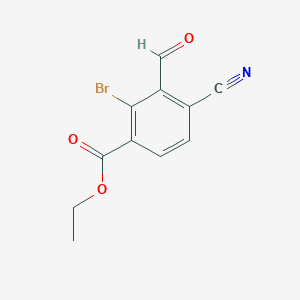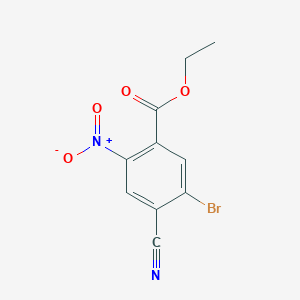
4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol
Descripción general
Descripción
4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. This compound has gained significant attention due to its ability to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in regulating gene expression.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions
Research has explored the use of 4-(N,N-Dimethylamino)pyridine derivatives as recyclable catalysts for acylation reactions, demonstrating their utility in forming N-acyl intermediates and facilitating the synthesis of various acylated products under base-free conditions. These catalysts are notable for their recyclability and efficiency in promoting acylation of inert alcohols and phenols, contributing significantly to the field of green chemistry and sustainable industrial processes (Zhihui Liu et al., 2014).
Material Science and Chemistry
In material science, derivatives similar to 4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol have been synthesized for their potential applications in creating novel materials. For instance, Schiff base compounds have been developed for their antibacterial properties, indicating potential for medical and material science applications where antibacterial features are crucial (Wang et al., 2008).
Fluorescence and Sensing
Fluoroionophores based on derivatives of diamine-salicylaldehyde (DS) have been investigated for their application in metal ion sensing. These compounds exhibit selective chelation and fluorescence responses to specific metal ions, such as Zn+2, showcasing their potential as sensitive and selective probes for metal ion detection in various environmental and biological contexts (W. Hong et al., 2012).
Polymer Science
In polymer science, derivatives have been utilized to modify poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), leading to materials with enhanced ionic conductivity. This application is particularly relevant for the development of advanced membrane technologies, such as those used in fuel cells and water purification systems (Qing Li et al., 2014).
Environmental Chemistry
Compounds structurally related to 4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol have been investigated for their role in the chemical fixation of carbon dioxide with terminal epoxides to form cyclic carbonates. This research highlights the potential for using these compounds in carbon capture and utilization strategies, contributing to the mitigation of greenhouse gas emissions and the development of sustainable chemical processes (Yu-mei Shen et al., 2003).
Propiedades
IUPAC Name |
4-[5-chloro-6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O/c1-20(2)13-12(15)10(14(16,17)18)7-11(19-13)8-3-5-9(21)6-4-8/h3-7,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQNVNAIJKHQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=N1)C2=CC=C(C=C2)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




